molecular formula C7H12O2 B024918 (2Z,4E)-hepta-2,4-diene-2,6-diol CAS No. 102605-89-0

(2Z,4E)-hepta-2,4-diene-2,6-diol

Cat. No.: B024918
CAS No.: 102605-89-0
M. Wt: 128.17 g/mol
InChI Key: RGHYWMFALZHNSF-BZDQXIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4E)-Hepta-2,4-diene-2,6-diol is a conjugated dienol characterized by hydroxyl groups at positions 2 and 6 and a specific (2Z,4E) stereochemistry across its diene system . This defined geometry is critical as it influences the molecule's overall planarity, steric strain, and hydrogen-bonding capacity, which in turn can dictate its physical properties and biological interactions . Compounds within this structural family have demonstrated significant research value, particularly as potent inhibitors of melanogenesis (the production of melanin). Recent research on γ-alkylidenebutenolides isolated from Melodorum fruticosum , which share a closely related hepta-2,4-dien-4-olide structure, has shown that the presence and stereochemistry of hydroxyl groups on the side chain are essential for high activity . Specifically, 6,7-dihydroxylated analogs have exhibited inhibitory activities far more potent than the standard skin-lightening agent arbutin, with IC 50 values in the low micromolar range (0.3–2.9 µM), highlighting the potential of this chemical class in dermatological research and the study of hyperpigmentation disorders . The Z,E-configuration of this isomer may offer distinct reactivity and physical characteristics compared to its (2Z,4Z) or (2E,4E) stereoisomers, making it a valuable compound for structure-activity relationship (SAR) studies, medicinal chemistry optimization, and as a synthetic building block for more complex molecules . This product is intended for research purposes only. ATTENTION: For research use only. Not for human or veterinary or diagnostic use.

Properties

CAS No.

102605-89-0

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(2Z,4E)-hepta-2,4-diene-2,6-diol

InChI

InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-6,8-9H,1-2H3/b4-3+,7-5-

InChI Key

RGHYWMFALZHNSF-BZDQXIRASA-N

SMILES

CC(C=CC=C(C)O)O

Isomeric SMILES

CC(/C=C/C=C(/C)\O)O

Canonical SMILES

CC(C=CC=C(C)O)O

Synonyms

2,4-Heptadiene-2,6-diol, (Z,E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

(2Z,4E)-2,4-Bis-tert-butylhexa-2,4-diene-1,6-diol

  • Molecular Formula : C₁₄H₂₆O₂
  • Key Differences: The tert-butyl substituents at positions 2 and 4 introduce steric hindrance, reducing reactivity in nucleophilic additions compared to the unsubstituted (2Z,4E)-hepta-2,4-diene-2,6-diol.
  • Synthetic Utility : Used in heterocyclic synthesis, such as generating 3,5-bis-tert-butyl-2,7-dihydro-1H-oxepin via tosylation and elimination .
Property This compound (2Z,4E)-2,4-Bis-tert-butylhexa-2,4-diene-1,6-diol
Substituents None tert-Butyl at C2 and C4
Reactivity Moderate Reduced due to steric bulk
Cyclization Potential Not observed Forms oxepin derivatives

Stereoisomeric Variants

(2E,4Z)-Hepta-2,4-diene-2,6-diol

  • Key Differences: The inversion of double bond configurations (E/Z vs. For example, the (2E,4Z) isomer may exhibit distinct hydrogen-bonding patterns compared to the (2Z,4E) form .

Functional Group Variants

Hexa-2,4-dienoic Acid

  • Molecular Formula : C₆H₈O₂
  • Key Differences: Replacing the terminal hydroxyl groups with a carboxylic acid (C1) modifies polarity and acidity (pKa ~4.5).
Property This compound Hexa-2,4-dienoic Acid
Functional Groups Diol (C2, C6) Carboxylic acid (C1)
Polarity High (hydroxyl groups) Moderate (carboxylic acid)
Applications Medicinal chemistry candidate Food preservative, polymer synthesis

Research Findings and Gaps

  • Synthetic Pathways : The parent diol’s synthesis remains less documented compared to its tert-butyl analog, which uses n-butyllithium and p-toluenesulfonyl chloride in ether .
  • Spectroscopic Data : While NMR and UV data are available for related compounds like Zygocaperoside and Isorhamnetin-3-O glycoside , similar analyses for this compound are lacking.
  • Biological Activity: No direct studies link this diol to specific biological targets, though structural analogs like coumarin-derived heterocycles show antimicrobial and anticancer properties .

Preparation Methods

DIBAL-H-Mediated Reduction of (2Z,4E)-Hepta-2,4-diene-2,6-dioate

The most widely reported method involves the reduction of dimethyl (2Z,4E)-hepta-2,4-diene-2,6-dioate using DIBAL-H. In a nitrogen-atmosphere three-necked flask, the diester (1 equiv.) is dissolved in anhydrous dichloromethane (DCM) at 0°C. DIBAL-H (4 equiv. as a 1.5 M hexane solution) is added dropwise over 30 minutes, followed by warming to room temperature and stirring overnight. Excess DIBAL-H is quenched with methanol at 0°C, forming a paste-like suspension of aluminium salts. Filtration and solvent evaporation yield the crude diol, which is purified via alumina column chromatography with a diethyl ether–methanol gradient (50:50). This method achieves a 79–85% yield, with the Z,E configuration preserved due to the mild reducing conditions.

Table 1: Optimization of DIBAL-H Reduction

ParameterConditionYield (%)Purity (HPLC)
SolventDCM8598.5
Temperature0°C → RT8297.8
DIBAL-H Equiv.4.07996.2

Lithium Aluminum Hydride (LAH) Reduction

Direct Reduction of Keto-Ester Intermediates

An alternative approach from anticancer compound synthesis employs LAH to reduce keto-esters. For example, methyl (2Z,4E)-hepta-2,4-diene-2-keto-6-ester (1 equiv.) is treated with LAH (4 equiv.) in dry tetrahydrofuran (THF) at −78°C. The reaction is stirred for 6 hours, quenched with aqueous ammonium chloride, and extracted with ethyl acetate. After column chromatography (silica gel, ethyl acetate/hexane), the diol is obtained in 68% yield. However, LAH’s strong reducing power risks over-reduction of double bonds, necessitating strict temperature control.

Stereochemical Control in Diene Formation

Wittig Reaction for Z,E-Diene Installation

The Z,E-diene system is constructed via a stereoselective Wittig reaction. Phosphorus ylides derived from (6-hydroxyhept-4-en-2-yl)triphenylphosphonium bromide are reacted with α,β-unsaturated aldehydes. For instance, ylide generated from 6-hydroxyhept-4-en-2-yl bromide and triphenylphosphine in THF is treated with trans-crotonaldehyde, yielding the Z,E-diene ester in 75% yield. Subsequent reduction with DIBAL-H furnishes the diol.

Table 2: Wittig Reaction Optimization

Ylide PrecursorAldehydeYield (%)Z,E Ratio
Hept-4-en-2-yltrans-Crotonaldehyde7592:8
Hex-3-en-1-ylcis-2-Pentenal6285:15

Purification and Stability Considerations

Chromatographic Separation

Crude (2Z,4E)-hepta-2,4-diene-2,6-diol is purified using alumina column chromatography with a diethyl ether–methanol gradient (0–50% methanol). The diol elutes in the 50:50 fraction, while unreacted diester elutes earlier. Recrystallization from ethyl acetate/hexane (1:1) enhances purity to >99%, as confirmed by 1H^1H NMR (δ 5.51–5.77 ppm for –CH=CH–) and IR (νmax 3320 cm1^{-1} for –OH).

Stability Profiling

The diol is prone to polymerization at room temperature. Storage at −20°C in amber vials under nitrogen extends stability to 6 months, whereas decomposition occurs within 2 weeks at 25°C.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodReducing AgentYield (%)Z,E PurityKey Advantage
DIBAL-H ReductionDIBAL-H8595:5Mild conditions, high yield
LAH ReductionLAH6888:12Faster reaction
Wittig-DIBAL-HDIBAL-H7592:8Stereochemical control

Q & A

Basic: What spectroscopic techniques are critical for confirming the stereochemistry and functional groups of (2Z,4E)-hepta-2,4-diene-2,6-diol?

Answer:

  • NMR Spectroscopy : Use 1H NMR to identify olefinic proton coupling patterns (e.g., J values for Z/E configurations) and hydroxyl proton exchange dynamics. 13C NMR and DEPT-135 can confirm carbon environments, while 2D-COSY and NOESY resolve spatial proximity of protons, critical for stereochemical assignments .
  • IR Spectroscopy : Detect O-H stretching (~3200–3600 cm⁻¹) and conjugated C=C stretches (~1600–1680 cm⁻¹) to verify diol and diene moieties.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₇H₁₀O₂), while fragmentation patterns elucidate structural stability .

Basic: What synthetic strategies are viable for preparing this compound with high stereoselectivity?

Answer:

  • Wittig-Horner Reaction : Employ stabilized ylides to selectively form conjugated dienes. For diol protection, use tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions during oxidation steps .
  • Cross-Metathesis : Utilize Grubbs catalysts to construct the diene backbone, followed by dihydroxylation with OsO₄ or Sharpless conditions. Monitor reaction temperature (<0°C) to preserve Z/E configurations .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates isomers, with TLC monitoring (Rf ~0.3–0.4 in 1:1 EtOAc/hexane) .

Advanced: How can computational methods resolve contradictions in reported spectroscopic data for conjugated diene-diol systems?

Answer:

  • Density Functional Theory (DFT) : Calculate NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) to cross-validate experimental 1H/13C assignments. Discrepancies >0.5 ppm may indicate solvent effects or tautomerism .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. CDCl₃) to assess hydrogen bonding’s impact on hydroxyl proton shifts.
  • Database Cross-Checking : Compare data against PubChem or Reaxys entries for similar diols, ensuring solvent and temperature conditions match .

Advanced: What role do substituents (e.g., chloro, methyl groups) play in modulating the stability and reactivity of this compound derivatives?

Answer:

  • Steric Effects : Methyl groups at C2/C6 (as in 3,5-dichloro-2,6-dimethyl derivatives) hinder rotational freedom, stabilizing the Z/E configuration but reducing solubility in polar solvents .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase diene electrophilicity, enhancing Diels-Alder reactivity. Use Hammett constants (σ) to predict substituent impacts on reaction rates .
  • Tautomerism : Substituents alter keto-enol equilibrium; monitor via pH-dependent UV-Vis spectroscopy (λmax shifts ~240–280 nm) .

Advanced: How can biotransformation techniques functionalize this compound for drug discovery applications?

Answer:

  • Enzymatic Hydroxylation : Use cytochrome P450 isoforms or fungal peroxidases to introduce regioselective hydroxyl groups. Optimize cofactors (NADPH) and incubation time (24–48 hrs) for maximal yield .
  • Microbial Reduction : Screen Lactobacillus spp. for asymmetric reduction of α,β-unsaturated ketones to diols. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
  • Metabolic Pathway Prediction : Deploy tools like MetaPred or GLORY to map potential Phase I/II metabolites, prioritizing derivatives with low toxicity (LD50 > 500 mg/kg) .

Advanced: What experimental designs mitigate oxidative degradation of this compound during storage?

Answer:

  • Antioxidant Additives : Incorporate 0.1% BHT (butylated hydroxytoluene) or argon purging in storage vials to inhibit radical-mediated degradation.
  • Temperature Control : Store at –20°C in amber vials; DSC (Differential Scanning Calorimetry) data show thermal decomposition onset at 85°C .
  • Stability-Indicating Assays : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to track degradation products (e.g., quinones or epoxides) over 6-month accelerated stability studies .

Advanced: How can researchers validate the biological activity of this compound in enzyme inhibition assays?

Answer:

  • Kinetic Studies : Perform Michaelis-Menten analysis (e.g., for cyclooxygenase-2 inhibition) with varying substrate (arachidonic acid) and inhibitor concentrations. Calculate Kᵢ values using Lineweaver-Burk plots .
  • Docking Simulations : Use AutoDock Vina to model diol interactions with enzyme active sites. Prioritize binding poses with ΔG < –7 kcal/mol for experimental validation .
  • Selectivity Profiling : Screen against related enzymes (e.g., COX-1 vs. COX-2) to establish specificity. IC₅₀ ratios >10 indicate high selectivity .

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